Cyanic acid, 2-(cyanomethyl)phenyl ester
Overview
Description
Cyanic acid, 2-(cyanomethyl)phenyl ester is a chemical compound with the molecular formula C_8H_5NO_2. It is a derivative of cyanic acid where the phenyl group is substituted with a cyanomethyl group. This compound is of interest in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of cyanic acid, 2-(cyanomethyl)phenyl ester typically involves the reaction of cyanic acid with 2-cyanomethylphenol under controlled conditions. The reaction is usually carried out in the presence of a catalyst such as a strong acid or base to facilitate the esterification process.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale esterification reactions using continuous flow reactors. The process parameters, such as temperature, pressure, and reaction time, are optimized to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions: Cyanic acid, 2-(cyanomethyl)phenyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of amines or other reduced forms.
Substitution: Nucleophilic substitution reactions can occur, where the cyanomethyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO_4) and chromic acid (H_2CrO_4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH_4) and hydrogen gas (H_2) are often used.
Substitution: Nucleophiles like ammonia (NH_3) and various alkyl halides can be used for substitution reactions.
Major Products Formed:
Oxidation: Carboxylic acids, such as benzoic acid derivatives.
Reduction: Amines, such as phenylamine derivatives.
Substitution: Alkylated phenyl esters or other substituted phenyl compounds.
Scientific Research Applications
Cyanic acid, 2-(cyanomethyl)phenyl ester has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound can be used in biochemical studies to investigate enzyme mechanisms and metabolic pathways.
Industry: It is utilized in the production of various chemical products, including polymers and coatings.
Mechanism of Action
Cyanic acid, 2-(cyanomethyl)phenyl ester is similar to other cyanic acid esters, such as cyanic acid, 2,2-dimethylpropyl ester. it is unique in its structure and reactivity due to the presence of the cyanomethyl group. This group imparts distinct chemical properties and reactivity patterns compared to other esters.
Comparison with Similar Compounds
Cyanic acid, 2,2-dimethylpropyl ester
Cyanic acid, phenyl ester
Cyanic acid, benzyl ester
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Properties
IUPAC Name |
[2-(cyanomethyl)phenyl] cyanate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N2O/c10-6-5-8-3-1-2-4-9(8)12-7-11/h1-4H,5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VTFSLUHREMFJGN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CC#N)OC#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00751025 | |
Record name | 2-(Cyanomethyl)phenyl cyanate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00751025 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
88975-95-5 | |
Record name | 2-(Cyanomethyl)phenyl cyanate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00751025 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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